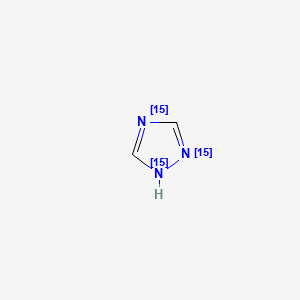

(1,2,4-15N3)1H-1,2,4-Triazole

Vue d'ensemble

Description

1,2,4-Triazole is a type of azole, which is a class of five-membered nitrogen-containing heterocycles . It has a molecular formula of C2H3N3 and can act as isosteres of amide, ester, and carboxylic acid . It is an integral part of various drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, A and B, in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . It is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with its aromaticity .Chemical Reactions Analysis

1,2,4-Triazole shows both electrophilic and nucleophilic substitution reactions due to its high electron density . Electrophilic substitution occurs at nitrogen atoms only .Physical And Chemical Properties Analysis

1,2,4-Triazole is a stable compound and is difficult to cleave . It is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .Applications De Recherche Scientifique

Applications pharmacologiques

Les triazoles, y compris le 1,2,4-Triazole, présentent des applications pharmacologiques supérieures . Ils possèdent des propriétés biologiques significatives, notamment des activités antimicrobiennes, antivirales, antituberculeuses, anticancéreuses, anticonvulsivantes, analgésiques, antioxydantes, anti-inflammatoires et antidépressives .

Découverte de médicaments

Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .

Synthèse organique

Les 1,2,3-triazoles sont utilisés en synthèse organique . Ils font partie des éléments constitutifs essentiels comme les acides aminés, les nucléotides, etc .

Chimie des polymères

Les 1,2,3-triazoles ont des applications en chimie des polymères . Ils présentent une grande stabilité chimique et un fort moment dipolaire .

Chimie supramoléculaire

Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire . Ils ont une capacité de liaison hydrogène

Mécanisme D'action

Target of Action

(1,2,4-15N3)1H-1,2,4-Triazole, also known as 1,2,4-Triazole-1,2,4-15N3, is a heterocyclic compound that is readily capable of binding in the biological system with a variety of enzymes and receptors . This compound is considered interesting due to its significant pharmacological activities .

Mode of Action

The action of 1,2,4-Triazole-1,2,4-15N3 and its derivatives is based on their ability to interact with their targets, leading to various changes. For instance, some derivatives of 1,2,4-triazole have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This process results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Biochemical Pathways

1,2,4-Triazole-1,2,4-15N3 and its derivatives affect various biochemical pathways. For example, they have been found to exhibit antimicrobial, antioxidant, and antiviral potential . They can also inhibit certain ethanol-induced behavior effects .

Result of Action

The molecular and cellular effects of 1,2,4-Triazole-1,2,4-15N3’s action depend on its specific targets and the nature of its interaction with these targets. For instance, by inhibiting the biosynthesis of ergosterol in fungal membranes, 1,2,4-triazole derivatives can disrupt the structure and function of these membranes, leading to the death of the fungal cells .

Safety and Hazards

Orientations Futures

1,2,4-Triazole is an emerging privileged scaffold with a broad range of therapeutic applications across scientific disciplines . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Propriétés

IUPAC Name |

(1,2,4-15N3)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-FRSWOAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N]C=[15N][15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745937 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173023-70-5 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)

![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)

![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/structure/B570100.png)

![3-Butenoic acid, 2-[(methoxyacetyl)amino]-2-methyl- (9CI)](/img/no-structure.png)

![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)